Convolvine hydrochloride

Description

Significance of Tropane (B1204802) Alkaloids in Natural Product Research

Tropane alkaloids are a class of naturally occurring compounds that have long been a subject of significant interest in the field of natural product chemistry. researchgate.netflorajournal.com Their unique and complex bicyclic structure, known as the tropane skeleton, has presented both challenges and opportunities for chemists and pharmacologists alike. nih.govresearchgate.net These compounds are secondary metabolites, primarily found in plants of the Solanaceae family, and are biosynthesized from the amino acid ornithine. florajournal.com

The significance of tropane alkaloids stems from their diverse and potent biological activities. florajournal.comnumberanalytics.com Historically, plants containing these alkaloids have been used for centuries in traditional medicine for various purposes. numberanalytics.com In modern science, tropane alkaloids are recognized for their wide range of pharmacological effects, including anticholinergic, anesthetic, and stimulant properties. nih.govresearchgate.netnumberanalytics.com This has led to their use in the development of numerous pharmaceutical drugs. For instance, atropine (B194438) and scopolamine (B1681570) are well-known tropane alkaloids used as anticholinergic agents, with applications as mydriatics, antiemetics, and antispasmodics. nih.govresearchgate.net

The study of tropane alkaloids continues to be a dynamic area of research. The structural complexity and diverse bioactivity of these molecules make them valuable lead compounds in the quest for new and more effective therapeutic agents. numberanalytics.com Researchers are actively exploring their biosynthetic pathways and developing novel synthetic methods to produce new derivatives with enhanced medicinal properties. nih.govnumberanalytics.com

Historical Context of Convolvulus Species in Ethnobotanical Investigations

The genus Convolvulus, commonly known as bindweed, belongs to the Convolvulaceae family and encompasses approximately 250 species with a global distribution. ucanr.edu These plants have a long and rich history in ethnobotanical practices across various cultures. umich.edu The name Convolvulus is derived from the Latin word "convolvere," meaning "to entwine," which aptly describes the climbing or twining habit of many species in this genus. ucanr.edu

Historical records indicate that the medicinal use of Convolvulus species dates back to ancient times. The Greek physician Dioscorides, in the first century A.D., mentioned the use of field bindweed (Convolvulus arvensis) for its purported ability to stop internal bleeding and aid in wound healing. ucanr.eduumich.edu By the 1700s, it was also recognized for its purgative and fever-reducing properties. umich.edu In Turkish traditional medicine, various parts of Convolvulus species have been used to treat conditions like boils, inflammation, and constipation. dergipark.org.tr Similarly, in Arabic-speaking regions, the roots and leaves have been employed as an anti-hemorrhagic and laxative. umich.edu

Beyond medicinal applications, some Convolvulus species have been utilized as food. For instance, in Turkey, C. arvensis is used as a vegetable and condiment. umich.edu In Pakistan, the leaves of C. arvensis are consumed as a wild vegetable. ethnobotanyjournal.org Despite their widespread use in traditional systems, it is important to note that some species, like C. arvensis, are also considered noxious weeds in agriculture due to their aggressive and persistent nature. ucanr.eduumich.edu The ethnobotanical history of the Convolvulus genus highlights a long-standing human interaction with these plants, recognizing both their beneficial and challenging characteristics.

Convolvine (B93) Hydrochloride within the Context of Tropane Alkaloid Research

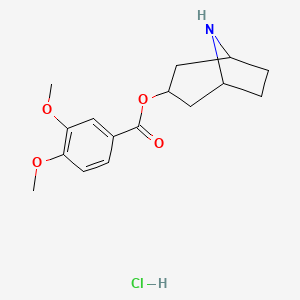

Convolvine is a tropane alkaloid that has been isolated from plants of the Convolvulus genus, particularly Convolvulus subhirsutus. eurjchem.comeurjchem.com As a member of the tropane alkaloid family, convolvine shares the characteristic bicyclic core structure. eurjchem.com Its specific chemical structure is 3,4-dimethoxybenzoyloxynortropane. researchgate.net

Research into convolvine and its derivatives is driven by the broader interest in discovering new physiologically active substances within the tropane alkaloid class. eurjchem.com The availability of convolvine from Convolvulus species, which can be cultivated on an industrial scale, makes it a valuable starting material for the synthesis of new compounds. eurjchem.com

Convolvine hydrochloride is the salt form of the convolvine alkaloid. The conversion of alkaloids into their salt forms is a common practice in pharmaceutical chemistry as it often enhances stability and solubility, which is crucial for their application in research and medicine. florajournal.com The study of this compound and other synthetic derivatives allows researchers to investigate the structure-activity relationships of this particular subclass of tropane alkaloids. For example, the synthesis of N-benzylthis compound has been reported, and its structure has been elucidated using single crystal X-ray diffraction. eurjchem.comeurjchem.com This type of research is essential for understanding how modifications to the convolvine molecule influence its chemical and biological properties.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4.ClH/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11;/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMPBGHZWARRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Semisynthesis of Convolvine Hydrochloride and Its Analogs

Synthetic Pathways to the Tropane (B1204802) Core Structure

The defining feature of convolvine (B93) and its analogs is the N-methyl-8-azabicyclo[3.2.1]-octane, commonly known as the tropane core. mdpi.com The biosynthesis of this bicyclic system in plants serves as an inspiration for chemical synthesis. The natural pathway begins with amino acids like ornithine or arginine, which are converted to the N-methyl-Δ¹-pyrrolinium cation. nih.govresearchgate.net This cation then reacts with a malonyl-CoA equivalent to form tropinone (B130398), a key intermediate. nih.gov Tropinone is subsequently stereospecifically reduced by tropinone reductase I (TR-I) to yield tropine (B42219) (3α-tropanol), the direct precursor alcohol for many tropane alkaloids, or by tropinone reductase II (TR-II) to yield pseudotropine (3β-tropanol). nih.govresearchgate.net

From a chemical synthesis perspective, the most notable method for constructing the tropane ring system is the Robinson-Schöpf synthesis, first reported by Robert Robinson in 1917. bris.ac.uk This biomimetic, one-pot reaction is a classic example of a Mannich reaction. It involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or a simpler derivative like calcium acetonedicarboxylate) under physiological pH conditions to form tropinone. The tropinone can then be reduced to tropine, which serves as a versatile starting material for the esterification step required to produce various tropane alkaloids.

Table 1: Key Intermediates in Tropane Core Synthesis

| Compound | Role | Synthesis Route |

|---|---|---|

| N-methyl-Δ¹-pyrrolinium cation | Biosynthetic Precursor | Derived from ornithine/arginine |

| Tropinone | Key Intermediate | Formed via Mannich reaction (Chemical) or from N-methyl-Δ¹-pyrrolinium cation (Biosynthesis) |

Semisynthesis of Convolvine Hydrochloride from Convolvine Precursors

Convolvine itself is a nortropane derivative, meaning it lacks the N-methyl group characteristic of many other tropane alkaloids like atropine (B194438). researchgate.net The synthesis of this compound typically starts from naturally sourced convolvine and involves two key chemical transformations: N-methylation to introduce the methyl group and subsequent salt formation to produce the hydrochloride derivative.

The conversion of the secondary amine in the nortropane core of convolvine to a tertiary amine is a crucial step. This N-methylation yields convolamine (B90) (N-methylconvolvine). researchgate.net This transformation is typically achieved using standard alkylating agents.

Common laboratory methods for the N-methylation of secondary amines include:

Eschweiler-Clarke reaction: This method uses formic acid and formaldehyde (B43269) as the source of the methyl group. It is a reductive amination process that is effective for creating tertiary amines.

Reaction with Methyl Halides: Using reagents like methyl iodide (CH₃I) in the presence of a base to neutralize the resulting hydrohalic acid is a direct and common approach. nih.gov The base prevents the protonation of the starting amine, ensuring it remains nucleophilic.

Reductive Amination with Formaldehyde: The amine can be treated with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

The choice of method depends on factors such as substrate tolerance, desired yield, and reaction conditions. For the synthesis of convolamine from convolvine, methylation is a well-established procedure. researchgate.net

The conversion of a free base amine, such as convolamine, into its hydrochloride salt is a standard procedure in medicinal chemistry to improve properties like crystallinity, stability, and aqueous solubility. The process involves reacting the tertiary amine with hydrochloric acid (HCl).

The reaction is a simple acid-base neutralization: R₃N (amine) + HCl → [R₃NH]⁺Cl⁻ (hydrochloride salt)

Typically, the convolamine free base is dissolved in a suitable organic solvent (e.g., ethanol (B145695), acetone, or diethyl ether), and a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol (B130326) or ether) is added. The hydrochloride salt, being less soluble in the organic solvent than the free base, often precipitates out of the solution and can be collected by filtration, washed, and dried. X-ray crystallography of tropane alkaloid hydrochlorides confirms the formation of an ionic bond, with a hydrogen bond often observed between the protonated nitrogen and the chloride anion. researchgate.netnih.gov

Derivatization Strategies for Convolvine Derivatives

The secondary amine of the convolvine nortropane ring system provides a convenient handle for synthetic modification, allowing for the creation of a diverse range of analogs with potentially altered biological activities. researchgate.netchemfaces.com

Beyond simple methylation, the secondary amine of convolvine can be reacted with various alkylating agents to introduce different functional groups at the nitrogen atom. This process, known as N-alkylation, typically involves reacting convolvine with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base. researchgate.netresearchgate.net

A notable example is the synthesis of N-benzylconvolvine, which has been studied for its biological activity. researchgate.netfao.org This derivative is prepared by reacting convolvine with benzyl (B1604629) chloride (C₆H₅CH₂Cl). researchgate.net

Reaction Scheme: Convolvine + C₆H₅CH₂Cl --(Base)--> N-Benzylconvolvine + Base·HCl

The structures of various N-alkyl derivatives of convolvine, including N-hexyl-, N-octyl-, and N-nonyl-convolvine hydrochlorides, have been confirmed using IR and NMR spectroscopy, as well as X-ray crystal structure analysis. researchgate.netresearchgate.net These studies show that the piperidine (B6355638) ring of the tropane core adopts a chair conformation, and the N-substituents (hydrogen, methyl, or benzyl) occupy an equatorial position. researchgate.netresearchgate.netresearchgate.net

Table 2: Examples of N-Alkylated Convolvine Derivatives

| Derivative Name | Alkylating Agent | Reference |

|---|---|---|

| Convolamine (N-methylconvolvine) | Methylating Agent (e.g., CH₃I) | researchgate.net |

| N-Benzylconvolvine | Benzyl Chloride | researchgate.net |

| N-Hexylconvolvine | Hexyl Halide | researchgate.net |

| N-Octylconvolvine | Octyl Halide | researchgate.net |

| N-Nonylconvolvine | Nonyl Halide | researchgate.net |

Another strategy for modifying convolvine involves the synthesis of carbamoyl (B1232498) derivatives. This introduces a carbamoyl group (-C(=O)NR₂) onto the nitrogen atom of the nortropane ring. The synthesis of such derivatives has been explored to investigate their pharmacological potential. researchgate.net

The synthesis of N-carbamoyl derivatives can be achieved by reacting convolvine with isocyanates (R-N=C=O) or carbamoyl chlorides (R₂N-C(=O)Cl).

Reaction with Isocyanates: Convolvine's secondary amine can act as a nucleophile, attacking the electrophilic carbon of an isocyanate to form a substituted urea (B33335) linkage (an N-carbamoyl derivative). Convolvine-NH + R-N=C=O → Convolvine-N-C(=O)NH-R

Reaction with Carbamoyl Chlorides: Alternatively, reaction with a carbamoyl chloride in the presence of a base yields the N-carbamoyl derivative and the hydrochloride salt of the base. Convolvine-NH + R₂N-C(=O)Cl --(Base)--> Convolvine-N-C(=O)NR₂ + Base·HCl

These synthetic modifications highlight the versatility of the convolvine scaffold for generating a library of compounds for further investigation.

Ester Functional Group Modifications (e.g., Hydrolysis Studies)

Convolvine, a nortropane alkaloid, is characterized by an ester linkage between the nortropanol core and a 3,4-dimethoxybenzoyl moiety. The hydrochloride salt of convolvine, while enhancing its solubility and stability, does not fundamentally alter the reactivity of this ester group. Modifications of this functional group, particularly through hydrolysis, are a key aspect of its chemistry, mirroring the behavior of other tropane alkaloids.

Hydrolysis of the ester bond in this compound results in the cleavage of the molecule into its constituent alcohol, nortropanol, and the corresponding carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid). This reaction can be catalyzed by acids, bases, or enzymes.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydrolysis of the ester is typically rapid and irreversible. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is a common reaction for tropane alkaloids; for instance, atropine is hydrolyzed to tropine and tropic acid when heated with baryta water. wikipedia.org

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is generally slower than base-catalyzed hydrolysis and is reversible.

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the principles of ester hydrolysis in related tropane alkaloids are well-established. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. A comparative study on the hydrolytic rates of some tropine esters revealed the influence of the acid moiety on the stability of the ester linkage.

To illustrate the expected products of this compound hydrolysis, the following table outlines the reactants and products.

| Reactant | Reagents/Conditions | Products |

| This compound | NaOH (aq), Heat | Nortropanol, Sodium 3,4-dimethoxybenzoate, NaCl, H₂O |

| This compound | HCl (aq), Heat | Nortropanol, 3,4-Dimethoxybenzoic acid |

This table illustrates the expected products from the hydrolysis of this compound under basic and acidic conditions, based on general principles of ester hydrolysis.

Comparative Synthetic Methodologies and Efficiency Assessments

Two classical and contrasting approaches to tropinone synthesis are the Willstätter synthesis and the Robinson-Schöpf synthesis.

Robinson-Schöpf Synthesis (1917): This is considered a classic in biomimetic and one-pot synthesis. It involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid in a reaction that mimics the biosynthetic pathway of tropane alkaloids. This method is significantly more efficient than Willstätter's, with substantially higher yields and fewer steps. wikipedia.orgacs.org The initial yield was 17%, which was later improved to over 90%. wikipedia.org

The following table provides a comparative assessment of these synthetic methodologies for the core structure.

| Synthetic Methodology | Starting Material(s) | Key Features | Number of Steps (to Tropinone or core) | Overall Yield |

| Willstätter Synthesis | Cycloheptanone | First synthesis, lengthy, low yield | Many | ~0.75% |

| Robinson-Schöpf Synthesis (Improved) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Biomimetic, one-pot, significantly higher yield | 1 | >90% |

| Modern Vinyl Aziridine Rearrangement | Tropone | Efficient, allows for late-stage functionalization, shorter route to analogs | ~5-7 (to analogs) | ~9-21% |

This interactive table compares key aspects of different synthetic routes to the tropane core, a necessary precursor for Convolvine. wikipedia.orgacs.orgnih.gov

The semisynthesis of this compound analogs typically involves the modification of the parent convolvine molecule, which can be isolated from natural sources. For example, N-alkyl derivatives of convolvine have been synthesized by reacting convolvine with a series of alkyl halides. Similarly, N-benzylconvolvine has been prepared by reacting convolvine with benzyl chloride. nih.gov These semisynthetic approaches are highly efficient for creating a library of related compounds for structure-activity relationship studies.

Structural Elucidation and Conformational Analysis of Convolvine Hydrochloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and structural verification of organic compounds. By probing how molecules interact with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of a compound. While specific spectral data for Convolvine (B93) hydrochloride is not widely published, the structural confirmation of its derivatives relies heavily on these methods. massbank.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through ¹H and ¹³C NMR experiments, chemists can map the unique chemical environment of each proton and carbon atom.

For a molecule like Convolvine hydrochloride, ¹H NMR would be used to identify protons on the tropane (B1204802) ring, the veratroyl group, and the protonated amine. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would help establish the connectivity between adjacent protons. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would further confirm these H-H correlations.

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts would distinguish between the aliphatic carbons of the tropane skeleton, the aromatic and methoxy (B1213986) carbons of the veratroyl moiety, and the distinct carbonyl carbon of the ester group. Techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are then used to correlate the proton and carbon signals, allowing for the complete and unambiguous assignment of the molecular structure. Studies on various N-alkyl derivatives of convolvine have utilized both IR and NMR spectroscopy to confirm their synthesized structures. massbank.eu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to display several key absorption bands.

The presence of the hydrochloride salt would give rise to a broad absorption band corresponding to the N⁺-H stretching vibration of the protonated tertiary amine. The ester functionality is a prominent feature and would be identified by a strong C=O stretching vibration, typically in the range of 1730-1750 cm⁻¹. Additional characteristic peaks would include C-O stretching vibrations for the ester and the two methoxy ether groups, C=C stretching vibrations from the aromatic ring of the veratroyl group, and various C-H stretching and bending vibrations for both the aliphatic tropane ring and the aromatic system. libretexts.orgvscht.cz

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (N⁺-H) | Stretch | Broad, ~2400-3000 |

| Ester (C=O) | Stretch | ~1735 |

| Aromatic (C=C) | Stretch | ~1600, ~1515 |

| Ether/Ester (C-O) | Stretch | ~1270, ~1140 |

| Aromatic C-H | Stretch | >3000 |

Note: These are approximate values based on typical functional group absorption ranges.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the exact molecular weight.

High-resolution mass spectrometry would confirm the molecular formula of this compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. For tropane alkaloids, fragmentation often involves characteristic losses. Common fragmentation pathways for Convolvine would likely include the cleavage of the ester bond, leading to the loss of the veratroyl group and the formation of a fragment corresponding to the protonated nortropane core. Further fragmentation of the bicyclic tropane ring system can also occur, providing additional data to confirm the structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its crystalline state. This technique is unparalleled for determining absolute stereochemistry and analyzing subtle conformational details.

Single crystal X-ray diffraction analysis has been successfully performed on several N-alkyl derivatives of Convolvine, including N-benzylthis compound. researchgate.net These studies provide critical insights that are directly applicable to the parent hydrochloride salt. The analysis of N-benzylthis compound revealed that it crystallizes in a monoclinic space group. researchgate.netnih.gov

A key feature observed in the crystal structure of the hydrochloride derivative is the hydrogen bond formed between the proton on the positively charged nitrogen atom of the tropane ring and the chloride anion (Cl⁻). researchgate.netnih.gov In the case of N-benzylthis compound, this interaction is characterized by a Cl···N distance of 3.337 Å and a Cl···H distance of 2.42 Å, with a nearly linear Cl-H-N angle of 175°. researchgate.netnih.gov This hydrogen bond is a defining feature of the hydrochloride salt's solid-state structure.

Table 2: Crystallographic Data for N-benzylthis compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.155 |

| b (Å) | 20.370 |

| c (Å) | 10.975 |

| β (°) | 108.67 |

Data sourced from a 2019 study by Turgunov et al. on derivatives of convolvine. researchgate.net

The tropane skeleton contains a bicyclic system that includes a six-membered piperidine (B6355638) ring. X-ray diffraction studies on convolvine and its derivatives have consistently shown that this piperidine ring adopts a stable chair conformation . researchgate.netnih.govnih.gov

Intermolecular Interactions in Crystal Structures (e.g., Hydrogen Bonding)

The three-dimensional architecture of this compound in the solid state is dictated by a network of intermolecular forces. Among these, hydrogen bonding plays a pivotal role in establishing the crystal lattice, influencing the compound's physical properties such as melting point, solubility, and stability. The protonated tertiary amine of the tropane ring, along with the veratroyloxy group, provides active sites for these crucial interactions.

In the crystalline form of this compound, the protonated nitrogen atom within the bicyclic tropane structure acts as a primary hydrogen bond donor. This positively charged center readily interacts with the chloride anion (Cl⁻), which serves as a hydrogen bond acceptor. This N⁺-H···Cl⁻ interaction is a significant force in the crystal packing of many alkaloid hydrochlorides, creating a robust network that links the individual molecules.

Furthermore, the ester functional group of the veratroyloxy moiety offers additional sites for intermolecular connections. The carbonyl oxygen and the two methoxy oxygens possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors. While convolvine itself lacks a strong classical hydrogen bond donor in its ester group, weaker C-H···O interactions can occur. In these interactions, activated carbon-hydrogen bonds, such as those on the tropane ring or the aromatic ring, can donate a hydrogen to the oxygen atoms of neighboring molecules.

The presence of these varied intermolecular forces results in a complex and stable crystalline structure. The interplay between the strong N⁺-H···Cl⁻ hydrogen bonds and the weaker, yet numerous, C-H···O interactions dictates the specific packing arrangement of this compound molecules in the solid state. While specific crystallographic data for this compound is not available, the analysis of related tropane alkaloids like atropine (B194438) and scopolamine (B1681570) in their salt forms confirms the prevalence and importance of such hydrogen bonding networks. For instance, in the crystal structure of atropine sulfate (B86663), the protonated nitrogen atoms are observed to form strong hydrogen bonds with the sulfate anion. cambridge.org Similarly, studies on scopolamine hydrobromide have detailed its solid-state structure, which is also stabilized by hydrogen bonding. nih.gov

Below is a table summarizing the potential intermolecular hydrogen bonds in the crystal structure of this compound, based on its molecular structure and analogous compounds.

| Donor Atom (D) | Hydrogen Atom (H) | Acceptor Atom (A) | D-H···A Interaction Type |

| N⁺ | H | Cl⁻ | Strong ionic hydrogen bond |

| C (Tropane ring) | H | O (Carbonyl) | Weak C-H···O hydrogen bond |

| C (Aromatic ring) | H | O (Carbonyl) | Weak C-H···O hydrogen bond |

| C (Tropane ring) | H | O (Methoxy) | Weak C-H···O hydrogen bond |

| C (Aromatic ring) | H | O (Methoxy) | Weak C-H···O hydrogen bond |

This network of intermolecular interactions is fundamental to understanding the supramolecular chemistry of this compound and provides a basis for predicting its behavior in various solid-state applications.

Mechanistic Pharmacological Studies of Convolvine Hydrochloride and Derivatives in Preclinical Models

Investigations on Sigma-1 Receptor (S1R) Modulatory Activity

The Sigma-1 Receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, and it is involved in regulating a variety of cellular functions. bohrium.comresearchgate.net Ligands that modulate S1R are of significant interest for their potential therapeutic effects in neurological and psychiatric disorders. magtechjournal.com While related tropane (B1204802) alkaloids have been investigated for S1R activity, research indicates that Convolvine (B93), the desmethyl metabolite of Convolamine (B90), does not share the potent S1R-positive modulatory effects of its parent compound. researchgate.net

Ligand Binding Assays and Receptor Affinity Profiling (e.g., ³H-radioligand binding)

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor with high affinity, such as [³H]-(+)-pentazocine for S1R. sigmaaldrich.com The ability of an unlabeled compound, like Convolvine hydrochloride, to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

In studies evaluating the tropane alkaloid Convolamine, its affinity for S1R was established, leading to its identification as an S1R modulator. However, the same research noted that these S1R-mediated effects were not observed with Convolvine, suggesting a significantly lower affinity or lack of meaningful binding to the Sigma-1 Receptor. researchgate.net

| Compound | Receptor Target | Binding Affinity (Ki) | Assay Type |

|---|---|---|---|

| Convolamine | Sigma-1 Receptor (S1R) | Data not specified in source, but identified as a potent modulator | Phenotypic screening and functional assays |

| Convolvine | Sigma-1 Receptor (S1R) | Does not share S1R modulatory activity of Convolamine, implying low or negligible affinity | Comparative functional assays |

S1R/BiP Dissociation Assays for Positive Modulation Assessment

The S1R is known to form a complex with the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone. nih.gov The dissociation of S1R from BiP is considered a key step in its activation by agonist ligands. Assays that measure this dissociation can therefore be used to assess the positive modulatory or agonist activity of a compound. Upon ligand binding, S1R is thought to dissociate from BiP, allowing it to interact with various client proteins and modulate downstream signaling. nih.gov Studies on Convolamine demonstrated its function as a positive modulator of S1R, implying that it induces such conformational changes and functional activation. researchgate.netnih.gov In contrast, Convolvine was found to be inactive in this regard, indicating it does not effectively induce the dissociation of the S1R/BiP complex. researchgate.net

Downstream Signaling Pathway Analyses Related to S1R Activation

Activation of the S1R can influence numerous downstream signaling pathways, contributing to neuroprotection and cognitive enhancement. These pathways include the modulation of ion channels, regulation of calcium homeostasis, and potentiation of neurotrophic factor signaling, such as Brain-Derived Neurotrophic Factor (BDNF). bohrium.commagtechjournal.com For instance, S1R agonists have been shown to restore mitochondrial function and reduce oxidative stress. nih.gov Pharmacological studies of Convolamine revealed that its neuroprotective and cognitive-enhancing effects are mediated through S1R activation, as these effects were blocked by the co-administration of an S1R antagonist. researchgate.net This provides evidence that Convolamine engages these downstream pathways. Given that Convolvine did not exhibit S1R modulatory activity, it is concluded that it does not activate these associated neuroprotective signaling cascades. researchgate.net

Neurobiological Mechanism Investigations

Studies in Zebrafish Models of Neurological Deficits (e.g., Wolfram Syndrome Models)

Zebrafish larvae are increasingly used as an effective in vivo model for high-throughput screening of compounds with neuroactive properties due to their genetic tractability and the optical transparency of the larvae, which allows for detailed imaging of neuronal development and function. eurekaselect.comelifesciences.org A specific model, the wfs1ab knockout (KO) zebrafish larva, has been developed to study Wolfram syndrome, a rare neurodegenerative disorder. nih.gov This model exhibits an increased visual-motor response, a behavioral deficit that can be targeted for therapeutic intervention. nih.gov

In a phenotypic screening assay using this wfs1ab KO zebrafish model, Convolamine was identified as a compound that could rescue the behavioral deficits. researchgate.netnih.gov This neuroprotective effect was shown to be dependent on S1R activation, as an S1R antagonist blocked the rescue. researchgate.net However, these therapeutic effects were not observed when the model was treated with Convolvine, further distinguishing its pharmacological profile from that of Convolamine. researchgate.net

| Compound | Preclinical Model | Neurological Deficit | Observed Effect | Mechanism |

|---|---|---|---|---|

| Convolamine | wfs1ab KO Zebrafish Larva | Wolfram Syndrome Phenotype (Increased Visual-Motor Response) | Rescue of behavioral deficits | Sigma-1 Receptor positive modulation |

| This compound | wfs1ab KO Zebrafish Larva | Wolfram Syndrome Phenotype (Increased Visual-Motor Response) | No rescue of behavioral deficits | Lacks S1R modulatory activity |

Murine Models of Cognitive Impairment (e.g., Scopolamine- or Amyloid-beta-induced Models)

Murine models are standard in preclinical neuroscience research for evaluating potential cognitive enhancers and neuroprotective agents. The scopolamine-induced amnesia model is a widely used pharmacological model that mimics cholinergic dysfunction, a key feature of cognitive impairment. nih.govmdpi.com Scopolamine (B1681570) acts as a muscarinic receptor antagonist, leading to deficits in learning and memory. nih.gov Amyloid-beta (Aβ) injection models are used to simulate the Aβ pathology associated with Alzheimer's disease. nih.gov

Studies investigating the effects of tropane alkaloids from Convolvulus pluricaulis have utilized these models. Research demonstrated that Convolamine exerts potent pro-cognitive and neuroprotective effects in murine models of cognitive impairment. researchgate.net These beneficial effects were observed at low doses and, crucially, were blocked by an S1R antagonist, confirming the mechanism of action. The desmethyl metabolite, Convolvine, did not produce these cognitive-enhancing or neuroprotective effects, indicating its lack of efficacy through the S1R-mediated pathway in these preclinical settings. researchgate.net While extracts containing Convolvine have been studied in scopolamine models for other effects like reducing Aβ levels, the specific S1R-mediated cognitive benefits are attributed to Convolamine. nih.gov

Mechanistic Exploration of Neuroprotection and Cognitive Enhancement

Convolvine is an active alkaloid found in Convolvulus pluricaulis, a plant recognized in traditional Ayurvedic medicine for its role as a memory enhancer and brain tonic. researchgate.net Preclinical research into the plant's extracts, which contain Convolvine and other alkaloids, flavonoids, and coumarins, has begun to shed light on the potential mechanisms underlying its neuroprotective and cognitive-enhancing effects. researchgate.net

In preclinical models relevant to Alzheimer's disease, extracts of Convolvulus pluricaulis have demonstrated the ability to inhibit the production of amyloid-β (Aβ). researchgate.net Furthermore, studies in animal models have shown that supplementation with the plant extract can ameliorate the expression of the amyloid-β precursor protein (AβPP) in the brain. researchgate.net These findings suggest a potential mechanism of action centered on modulating the amyloid cascade, a key pathological hallmark of Alzheimer's disease. The neuroprotective effects are thought to contribute to the plant's traditional use for improving memory and cognitive function. researchgate.netnih.gov While these studies provide a foundation, further research is required to isolate the specific contribution of this compound to these neuroprotective and nootropic activities. researchgate.netnih.gov

Receptor and Ion Channel Screening (In Vitro)

The interaction of a compound with various receptors and ion channels is fundamental to understanding its pharmacological profile. In vitro screening assays are crucial for identifying these molecular targets.

General Receptor Binding Profiles (e.g., CB2, Kv channels, 5-HT3, 5-HT1B)

Detailed in vitro binding assays specifically for this compound against a broad panel of receptors are not extensively documented in the available literature. However, the functions of several key receptors provide context for potential neuropharmacological investigation:

Cannabinoid Receptor 2 (CB2): Predominantly expressed in the immune system, CB2 receptors are a therapeutic target for inflammatory and neurodegenerative diseases. nih.gov Modulation of the CB2 receptor system is being explored for its potential in controlling neuroinflammation. nih.gov

Potassium Channels (Kv channels): Voltage-gated potassium (Kv) channels are critical in regulating neuronal excitability. Some isoquinoline (B145761) alkaloids have been shown to exert neuroprotective effects by modulating K+ and Ca2+ channels. mdpi.com

5-HT3 Receptors: As ligand-gated ion channels, 5-HT3 receptors are involved in mediating fast synaptic transmission in the central and peripheral nervous systems. nih.gov They are established targets for anti-emetic drugs and have been investigated for their role in pain, addiction, and other CNS disorders. nih.govnih.gov

5-HT1B Receptors: These receptors are widely expressed in the central nervous system, including in the basal ganglia, striatum, and hippocampus, and are implicated in the modulation of memory and learning. nih.govwikipedia.org Agonists of the 5-HT1B receptor have been studied as potential therapeutic agents for Alzheimer's disease due to their anti-inflammatory effects. nih.govresearchgate.net

Specific binding affinity data for this compound at these targets remains to be elucidated.

Cholinergic Receptor Modulation (e.g., Muscarinic Receptor Interactions)

The cholinergic system, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs), plays a vital role in cognitive functions such as learning and memory. nih.gov There are five subtypes of mAChRs (M1-M5) that are widely distributed in the body and are activated by the neurotransmitter acetylcholine. nih.gov Drugs that modulate these receptors can act as either agonists, mimicking acetylcholine's effects, or antagonists, blocking them. nih.gov Given the traditional use of Convolvulus pluricaulis as a cognitive enhancer, its active constituents, including Convolvine, are plausible candidates for cholinergic modulation. However, specific preclinical studies detailing the direct interaction and modulatory effects of this compound on muscarinic receptor subtypes are not available in the reviewed literature.

Investigations of Cytotoxic Activity in Cell Culture Models

The evaluation of a compound's effect on cell viability and proliferation is a critical step in pharmacological research, particularly for identifying potential anti-cancer properties.

In Vitro Anti-Cancer Activity against Specific Cell Lines (e.g., HeLa, Hep cancer cells)

Investigations into the specific cytotoxic effects of this compound on human cervical cancer (HeLa) cells and hepatocellular carcinoma (Hep) cells have not been reported in the reviewed scientific literature. While numerous studies have evaluated the cytotoxic potential of various plant extracts and synthetic compounds against HeLa and HepG2 cell lines, data pertaining specifically to this compound is not available. nih.govnih.govnih.govmdpi.com

Cellular Mechanisms of Action in Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)

Elucidating the cellular mechanisms behind a compound's cytotoxic activity is essential for understanding its potential as a therapeutic agent. Key mechanisms often investigated include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases.

Apoptosis Induction: Apoptosis is a controlled process essential for normal tissue development and homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. abcam.com It can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases. nih.govnih.gov

Cell Cycle Arrest: The cell cycle is a series of events leading to cell division and replication. Pharmacological agents can interfere with this process, causing cell cycle arrest at checkpoints such as G1, S, or G2/M, which can prevent cancer cell proliferation and may subsequently lead to apoptosis. nih.govtaylorandfrancis.comnih.gov

Currently, there is a lack of specific preclinical data demonstrating whether this compound induces apoptosis or causes cell cycle arrest in cancer cell lines.

Immunomodulatory and Anti-inflammatory Mechanism Studies (Preclinical)

While specific preclinical studies focusing exclusively on the immunomodulatory and anti-inflammatory mechanisms of "this compound" are not extensively detailed in publicly available scientific literature, the broader context of research on Convolvulus pluricaulis, the plant from which convolvine is derived, indicates a basis for these activities. The plant's extracts, rich in alkaloids like convolvine, have demonstrated notable effects on the immune system and inflammatory pathways in various preclinical models. researchgate.net

The immunomodulatory potential is often attributed to the alkaloid content of the plant. nih.gov These compounds are thought to influence the function of various immune cells, including lymphocytes and macrophages, thereby modulating both cellular and humoral immunity. The general mechanisms by which plant-derived alkaloids exert immunomodulatory effects can involve the regulation of cytokine production, such as interleukins and tumor necrosis factor-alpha (TNF-α), and the modulation of signaling pathways critical to immune cell activation and proliferation. nih.govnih.gov

In terms of anti-inflammatory action, the methanolic extract of Convolvulus pluricaulis has been shown to possess membrane-stabilizing properties, which is a known mechanism for anti-inflammatory drugs. semanticscholar.org By stabilizing lysosomal membranes, the release of pro-inflammatory enzymes that contribute to tissue damage and inflammation can be inhibited. semanticscholar.org Furthermore, the extract has demonstrated an ability to inhibit protein denaturation, a process implicated in the pathogenesis of inflammatory conditions like arthritis. semanticscholar.org The anti-inflammatory effects of alkaloids from various Chinese medicinal herbs have been linked to the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. nih.gov These pathways are crucial in the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

A summary of the reported anti-inflammatory activities of Convolvulus pluricaulis extract is presented in the table below. It is important to note that these findings relate to the whole plant extract and not specifically to isolated this compound.

| Preclinical Model/Assay | Observed Effect of Convolvulus pluricaulis Extract | Potential Mechanism of Action |

| Heat-induced hemolysis | Significant reduction in hemolysis | Membrane stabilization, prevention of phospholipase release |

| Protein denaturation | Inhibition of protein denaturation | Prevention of auto-antigen production |

| Carrageenan-induced paw edema | Moderate anti-inflammatory effect | Inhibition of inflammatory mediators |

Antihypoxic Activity Investigations (Preclinical)

Preclinical investigations into the antihypoxic activity of convolvine suggest its potential to protect against conditions of low oxygen. While specific studies on "this compound" are limited, research on convolvine and related alkaloids from Convolvulus species has shown protective effects in various hypoxia models. researchgate.net

One study on the extract of Convolvulus fructicosus demonstrated a dose-dependent increase in survival time in mice subjected to haemic and circulatory hypoxia models. mazums.ac.ir The haemic hypoxia model, induced by sodium nitrite, simulates a condition where the oxygen-carrying capacity of the blood is reduced. The circulatory hypoxia model, on the other hand, mimics a state of reduced blood flow. The protective effects in these models suggest that the constituents of the plant, which include alkaloids, may enhance oxygen utilization or protect tissues from ischemic damage. mazums.ac.ir

The potential mechanism for this antihypoxic activity could be linked to the antioxidant properties of the plant's constituents. mazums.ac.ir By scavenging free radicals and reducing oxidative stress, which is exacerbated during hypoxic conditions, these compounds may help preserve cellular function and integrity. The table below summarizes the findings from a preclinical study on the antihypoxic effects of a Convolvulus species extract.

| Hypoxia Model | Dose of C. fructicosus Extract (mg/kg) | Increase in Survival Time (minutes) | Statistical Significance (p-value) |

| Haemic | 62.5 | ~2 | <0.01 |

| Haemic | 250 | Similar to propranolol | Not specified |

| Circulatory | 62.5 | >2 | <0.01 |

| Circulatory | 250 | ~8 | <0.0001 |

Interaction with Drug Metabolizing Enzymes and Transporters (In Vitro Research)

The potential for a chemical compound to interact with drug-metabolizing enzymes and transporters is a critical aspect of preclinical pharmacological evaluation, as it can predict potential drug-drug interactions.

In vitro studies to evaluate the interaction of a compound with Cytochrome P450 (CYP450) enzymes are standard practice in drug development. bioivt.com These studies typically utilize human liver microsomes or recombinant human CYP enzymes to determine the inhibitory or inductive potential of the test compound on various CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). criver.comsolvobiotech.com

The inhibitory potential is often assessed by determining the half-maximal inhibitory concentration (IC50) of the compound against the activity of each CYP isoform using specific probe substrates. nih.gov A low IC50 value indicates a potent inhibitor. Further mechanistic studies can elucidate the type of inhibition (e.g., competitive, non-competitive, or mechanism-based). nih.gov

As of the current literature review, specific in vitro data on the inhibitory or inductive effects of "this compound" on CYP450 enzymes are not available. However, the general methodology for such an investigation would involve the following steps, illustrated with hypothetical data in the table below.

Hypothetical In Vitro CYP450 Inhibition Profile of a Test Compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | - |

| CYP2C9 | Diclofenac | 15.2 | Competitive |

| CYP2C19 | S-Mephenytoin | > 50 | - |

| CYP2D6 | Dextromethorphan | 5.8 | Non-competitive |

P-glycoprotein (P-gp), an efflux transporter, plays a significant role in drug absorption and distribution by pumping substrates out of cells. researchgate.net Modulation of P-gp activity by a compound can lead to significant drug-drug interactions. In vitro assays are commonly used to determine if a compound is a substrate, inhibitor, or inducer of P-gp. nih.gov

These assays often employ cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. nih.gov The inhibitory effect of a compound on P-gp can be determined by measuring the cellular accumulation or transport of a known fluorescent P-gp substrate, such as rhodamine 123 or calcein-AM, in the presence and absence of the test compound. mdpi.com An increase in the intracellular fluorescence indicates P-gp inhibition.

Specific in vitro data on the modulation of P-gp transport by "this compound" are not currently available in the scientific literature. A typical experimental design to investigate this would involve the assays described, and the results could be presented as shown in the hypothetical data table below.

Hypothetical In Vitro P-glycoprotein Modulation by a Test Compound

| Assay Type | Cell Line | P-gp Substrate | Result | Interpretation |

|---|---|---|---|---|

| Substrate Assay | Caco-2 | Test Compound | Efflux Ratio > 2 | Test compound is a P-gp substrate |

Structure Activity Relationship Sar Studies of Convolvine Hydrochloride Analogs

Impact of N-Substitution on Biological Activity (e.g., N-Methyl vs. N-Benzyl vs. Desmethyl)

The nitrogen atom at the N-8 position of the tropane (B1204802) ring is a key site for structural modification, and alterations to the substituent at this position can significantly impact biological activity. Studies on various tropane derivatives have demonstrated that the nature of the N-substituent influences receptor affinity and functional activity.

For instance, in a series of N-substituted tropane derivatives designed as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, the N-substituent played a critical role in determining the compound's reversibility and duration of action. An N-endosubstituted analog showed significantly slower reversibility at mAChRs compared to its N-methyl counterpart, which translated to a longer duration of action in animal models of bronchoconstriction. nih.gov This suggests that for convolvine (B93) hydrochloride, modifying the N-substituent could modulate its pharmacokinetic and pharmacodynamic properties.

The desmethyl analog of a tropane derivative, also known as a nortropane, serves as a crucial intermediate for the synthesis of various N-substituted analogs. researchgate.net The synthesis of alkyl derivatives of convolvine (3,4-dimethoxybenzoyloxynortropane) has been accomplished through reactions with a range of alkyl halides, yielding N-hexyl, N-octyl, and N-nonyl derivatives. researchgate.net While the specific biological activities of these N-alkylated convolvine analogs were not detailed in the available literature, this synthetic work opens the door for systematic exploration of how N-alkyl chain length affects receptor binding and functional activity.

Furthermore, research on other tropane alkaloids has shown that the presence and nature of the N-substituent are critical for high-affinity binding to transporters like the dopamine (B1211576) transporter (DAT). nih.gov For some benztropine (B127874) analogs, a basic nitrogen is essential for high-affinity binding. nih.gov This highlights the importance of the nitrogen's electronic and steric properties in molecular recognition at the receptor level.

Table 1: Examples of N-Substitutions in Tropane Alkaloids and Their Reported Impact

| Parent Compound | N-Substituent | Impact on Biological Activity | Reference |

| Darotropium | Methyl | Standard reversibility at mAChRs | nih.gov |

| Darotropium Analog | Endo-substituted alkyl | Slower reversibility at mAChRs, enhanced duration of action | nih.gov |

| Convolvine | Hexyl | Synthesized for potential SAR studies | researchgate.net |

| Convolvine | Octyl | Synthesized for potential SAR studies | researchgate.net |

| Convolvine | Nonyl | Synthesized for potential SAR studies | researchgate.net |

Influence of Tropane Core Modifications on Receptor Binding and Functional Activity

The rigid bicyclic structure of the tropane core is a fundamental determinant of the pharmacological profile of alkaloids in this class. Modifications to this core, such as the introduction of substituents or alterations in stereochemistry, can profoundly affect receptor binding and functional activity.

Studies on cocaine analogs have revealed that even subtle changes to the tropane skeleton can lead to significant differences in binding to the dopamine transporter (DAT). For example, the introduction of a hydroxyl group at the 6- or 7-position of the tropane ring was found to influence binding affinity and selectivity for the DAT over the serotonin (B10506) transporter (SERT). researchgate.net Specifically, 7-hydroxy analogs were generally more potent at the DAT than their 6-hydroxy counterparts. researchgate.net This indicates that the topography of the tropane core and the positioning of hydrophilic groups are critical for molecular interactions with the receptor.

Furthermore, the stereochemistry of the tropane ring system is crucial. The pharmacological action of many tropane alkaloids is stereoselective, with one enantiomer often being significantly more potent than the other. nih.gov For instance, the S-(-)-isomer of hyoscyamine (B1674123) is estimated to be 30 to 300 times more potent than the R-(+)-isomer. nih.gov This underscores the importance of a precise three-dimensional arrangement of the molecule for optimal receptor interaction. While convolvine itself possesses a specific stereochemistry, the synthesis of its stereoisomers could reveal important insights into its SAR.

Role of Ester Moiety in Pharmacological Profiles

The ester group, which links the tropane core to an aromatic or other acidic moiety, is a critical feature for the biological activity of many tropane alkaloids. Hydrolysis of this ester linkage, as seen in the breakdown of atropine (B194438) to tropine (B42219) and tropic acid, typically results in a loss of the characteristic pharmacological effects. uomustansiriyah.edu.iq

The biosynthesis of tropane alkaloids like hyoscyamine involves the esterification of tropine with tropic acid, highlighting the biological importance of this linkage. uomustansiriyah.edu.iqrsc.org The enzymes responsible for this esterification are specific, suggesting a co-evolution of the biosynthetic pathway and the receptor targets to accommodate this structural motif.

Development of SAR Models for Specific Biological Targets (e.g., S1R)

The development of quantitative structure-activity relationship (QSAR) models is a powerful tool for understanding the molecular features that govern the interaction of a ligand with its biological target. For convolvine hydrochloride, a particularly interesting target is the sigma-1 receptor (S1R), as other tropane derivatives have been shown to bind to sigma receptors. nih.gov

A study investigating the sigma receptor binding profile of a series of analgesic tropane derivatives revealed some key structural requirements for affinity. nih.gov Although this study did not include convolvine itself, it provides a starting point for building a pharmacophore model for S1R ligands based on the tropane scaffold. Such a model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes that are favorable for binding.

The development of a specific SAR model for convolvine and its analogs at the S1R would involve synthesizing a library of derivatives with systematic variations in the N-substituent, the tropane core, and the ester moiety. The binding affinities of these analogs for the S1R would then be determined and correlated with their structural properties using computational methods. nih.govresearchgate.net This would allow for the identification of key molecular descriptors that predict S1R affinity and could guide the design of new, more potent, and selective S1R ligands.

The crystal structure of the S1R has been resolved, providing a valuable template for molecular docking studies. nih.gov Docking of convolvine and its analogs into the S1R binding site could help to visualize potential binding modes and rationalize observed SAR data.

Application of Analog Synthesis for SAR Elucidation

The synthesis of alkyl derivatives of convolvine, specifically N-hexyl-, N-octyl-, and N-nonyl-convolvine hydrochlorides, represents a practical application of analog synthesis for SAR elucidation. researchgate.net This series of compounds allows for the investigation of the effect of N-alkyl chain length on biological activity.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse molecules from a common starting material. mdpi.com Applying DOS principles to the synthesis of convolvine analogs could rapidly generate a wide range of compounds with modifications at multiple positions, including the N-8 position, the tropane core, and the ester moiety. This would provide a rich dataset for building robust SAR models.

The synthesis of chalcone (B49325) analogs, for example, often involves the Claisen-Schmidt condensation, a versatile reaction that allows for the combination of a wide variety of substituted aldehydes and ketones. nih.gov Similar synthetic strategies could be adapted to create novel convolvine analogs with diverse ester functionalities.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Receptor-Ligand Interactions (e.g., S1R)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a variety of central nervous system disorders, and many tropane (B1204802) alkaloids have shown affinity for this receptor. mdpi.comoncotarget.com

A hypothetical molecular docking study of Convolvine (B93) hydrochloride with the S1R could provide valuable information about its potential as an S1R ligand. The process would involve obtaining the three-dimensional structures of both Convolvine hydrochloride and the S1R, often from crystallographic data. The docking software would then explore various possible binding poses of this compound within the S1R binding pocket, calculating a docking score for each pose to estimate the binding affinity.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor. For instance, the hydroxyl group and the ester linkages in this compound could form hydrogen bonds with polar residues in the S1R binding site, while the tropane ring and the aromatic ring of the veratroyloxy group could engage in hydrophobic interactions.

Hypothetical Docking Results of this compound with S1R

| Parameter | Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | TYR103, GLU172, TRP164 |

| Hydrogen Bonds | 2 | GLU172, ASP126 |

These hypothetical results would suggest a strong binding affinity and a stable binding mode, providing a rationale for further experimental validation of this compound as an S1R modulator.

Molecular Dynamics Simulations to Elucidate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes and fluctuations of both the protein and the ligand. nih.gov

An MD simulation of the this compound-S1R complex would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the forces between all atoms in the system and use these forces to predict their movements over a specific period, typically nanoseconds to microseconds.

The stability of the complex can be assessed by analyzing various parameters, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. researchgate.net A stable complex would exhibit minimal fluctuations in RMSD values over the course of the simulation. mdpi.com Furthermore, MD simulations can provide insights into the key residues that are crucial for maintaining the binding of the ligand.

Illustrative MD Simulation Parameters for this compound-S1R Complex

| Simulation Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

A low RMSD fluctuation for this compound within the S1R binding site would indicate a stable binding pose, reinforcing the findings from the molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com

To develop a QSAR model for this compound derivatives, a dataset of compounds with varying structural modifications and their corresponding biological activities (e.g., binding affinity for S1R) would be required. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the biological activity. nih.gov A robust QSAR model would have high predictive power, as assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Example of a Hypothetical QSAR Equation for Convolvine Derivatives Log(1/IC50) = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * NumHDonors + constant

This equation illustrates how different physicochemical properties could influence the biological activity of Convolvine derivatives, providing a predictive tool for designing new compounds with enhanced potency.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the receptor's binding site (structure-based). nih.gov

For this compound, a ligand-based pharmacophore model could be developed by superimposing a set of known active tropane alkaloids and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model would represent the key interaction points required for binding to a particular target.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new scaffolds with similar biological activity. jppres.com It can also guide the structural modification of this compound to enhance its interaction with the target receptor.

Hypothetical Pharmacophoric Features for an S1R Ligand Based on this compound

| Feature | Location (Relative Coordinates) |

|---|---|

| Aromatic Ring | (x1, y1, z1) |

| Hydrogen Bond Donor | (x2, y2, z2) |

| Hydrogen Bond Acceptor | (x3, y3, z3) |

This model serves as a template for designing new molecules with the desired spatial arrangement of functional groups to optimize binding affinity.

In Silico Prediction of Biological Interactions and Target Identification

In silico methods can be employed to predict the potential biological targets of a compound and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govslideshare.net These predictions are crucial in the early stages of drug development to assess the drug-likeness and potential liabilities of a lead compound like this compound. nih.gov

Various computational tools and web servers are available that can predict the biological activity spectrum of a compound based on its chemical structure. These tools often use machine learning models trained on large datasets of known drug-target interactions. nih.gov Such predictions can help in identifying potential primary and secondary targets for this compound, which can then be experimentally validated.

ADMET prediction models can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. elsevierpure.com For a CNS-active compound, predicting its ability to cross the blood-brain barrier is particularly important.

Predicted ADMET Properties for this compound (Illustrative)

| Property | Predicted Value | Implication |

|---|---|---|

| Oral Bioavailability | High | Good potential for oral administration |

| Blood-Brain Barrier Permeability | High | Likely to reach CNS targets |

| CYP450 Inhibition | Low | Low risk of drug-drug interactions |

These in silico predictions provide a comprehensive profile of the potential biological effects and pharmacokinetic properties of this compound, guiding its further development and optimization as a therapeutic agent. mdpi.com

Analytical Methodologies for Research and Quality Control of Research Materials

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental in the analysis of convolvine (B93) hydrochloride, providing the means for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile compounds like convolvine hydrochloride. A typical HPLC method involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. For instance, a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is commonly employed. A photodiode array (PDA) detector can be used to monitor the elution of compounds over a range of wavelengths, providing both quantitative data and preliminary identification based on the UV-Vis spectrum. The quantification of this compound is achieved by comparing the peak area of the sample to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, derivatization can be employed to increase its volatility for GC-MS analysis. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. GC-MS is particularly useful for identifying and quantifying impurities in this compound samples, as well as for analyzing complex mixtures from plant extracts. The identification of compounds is typically achieved by comparing their mass spectra to established libraries such as the National Institute of Standards and Technology (NIST) library.

Convolvine Hydrochloride in Drug Discovery Research and Lead Optimization

Identification of Convolvine (B93) Hydrochloride as a Research Lead Compound

The journey of a drug from a natural source to a clinical candidate begins with the identification of a "lead compound"—a molecule that demonstrates a promising biological activity worthy of further investigation and chemical modification. Convolvine, an alkaloid naturally occurring in plants of the Convolvulaceae family, such as Convolvulus prostratus, has been identified as such a lead, particularly for its potential in treating cognitive deficits. nih.govnih.govnih.govresearchgate.net

Historically, extracts of C. prostratus have been used in traditional Ayurvedic medicine as memory and intellect boosters. nih.govphytojournal.com This ethnobotanical signposting prompted modern scientific inquiry into its constituent phytochemicals. Pharmacological studies revealed that the alkaloid convolvine possesses nootropic (cognitive-enhancing) capabilities. nih.gov The primary mechanism identified for this activity is its interaction with the cholinergic system, a key pathway involved in learning and memory. Specifically, research has demonstrated that convolvine acts as an antagonist at M2 and M4 muscarinic acetylcholine (B1216132) receptors. nih.gov Furthermore, it was found to potentiate the effects of arecoline, a known muscarinic memory enhancer. nih.govresearchgate.net

This dual action—direct receptor modulation and potentiation of another agonist's effect—positions convolvine hydrochloride as a compelling lead compound. Its tropane (B1204802) alkaloid core is a well-established pharmacophore in medicinal chemistry, known for interacting with the central nervous system. wikipedia.orgnih.gov The identification of a specific, pharmacologically relevant activity linked to a well-defined molecular structure provides a solid foundation for initiating a drug discovery program aimed at developing novel therapeutics for neurodegenerative conditions like Alzheimer's disease. nih.gov

High-Throughput Screening (HTS) Strategies for Related Compounds

Once a lead compound like convolvine is identified, the next step is to discover other molecules with similar or improved activity. High-Throughput Screening (HTS) is an automated method used to rapidly assess large numbers of chemical compounds for a specific biological activity. targetmol.com In the context of this compound, HTS would be employed to screen libraries of related compounds to identify new "hits."

The screening strategy would focus on the known biological target. Since convolvine modulates muscarinic receptors, a target-based HTS campaign would be logical. nih.gov This typically involves:

Compound Library Curation: A library of compounds structurally related to convolvine would be assembled. This could include other known tropane alkaloids, semi-synthetic derivatives, and diverse small molecules from natural product libraries. targetmol.com

Assay Development: A robust assay capable of measuring M2/M4 muscarinic receptor antagonism in a high-throughput format would be developed. Radioligand binding assays or functional cell-based assays using reporter genes are common choices. nih.govnih.gov

Screening and Hit Identification: The compound library is screened against the target. Compounds that show significant activity (e.g., inhibition of ligand binding above a certain threshold) are identified as "hits."

The results of an HTS campaign can be visualized in a data table, where hits are prioritized based on their potency and other initial characteristics.

Table 1: Illustrative HTS Hit Profile for M4 Muscarinic Receptor Antagonists

| Compound ID | Structure Class | Primary Screen Activity (% Inhibition @ 10 µM) | Confirmatory IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| Lead-001 (Convolvine) | Tropane Alkaloid | 75% | 2.5 | Reference Lead Compound |

| Hit-1045 | Tropane Derivative | 82% | 1.8 | Higher potency than lead |

| Hit-2311 | Piperidine (B6355638) Scaffold | 68% | 5.1 | Different chemical scaffold |

| Hit-4509 | Tropane Derivative | 91% | 0.9 | Highest potency hit |

This process allows researchers to quickly move from a single lead to a diverse set of active compounds, providing a richer chemical foundation for the subsequent optimization phase. nih.govmdpi.com

Lead Optimization Strategies for Enhancing Target Selectivity and Potency

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs of the lead compound and testing them to understand which parts of the molecule are essential for its biological activity. For convolvine, chemists might modify the ester side chain or the N-methyl group on the tropane ring. Research into synthesizing N-(Hetero)arylconvolvine derivatives is a prime example of this strategy, exploring how different aromatic groups attached to the nitrogen atom affect receptor binding and activity. nih.gov

Computational Modeling: Techniques like molecular docking can be used to predict how different convolvine derivatives will bind to the three-dimensional structure of the M2/M4 receptors. This in silico approach helps prioritize which new molecules to synthesize, saving time and resources. mdpi.com

Selectivity Profiling: Optimized compounds are tested against a panel of related receptors (e.g., M1, M3, M5 muscarinic receptors) to ensure they are selective for the intended target. High selectivity is crucial for minimizing potential side effects. google.com

The SAR findings are often compiled into tables to guide the next round of chemical synthesis.

Table 2: Example Structure-Activity Relationship (SAR) Table for Convolvine Analogs

| Compound | Modification (R-group) | M4 Receptor Affinity (Ki, nM) | Selectivity (M1/M4 Ratio) |

|---|---|---|---|

| Convolvine | -H (on aromatic ring) | 150 | 5 |

| Analog 1A | -F (Fluoro) | 95 | 12 |

| Analog 1B | -Cl (Chloro) | 88 | 15 |

| Analog 1C | -OCH₃ (Methoxy) | 210 | 3 |

This iterative cycle of design, synthesis, and testing aims to produce one or more preclinical candidates with a superior profile compared to the original lead compound. researchgate.net

Preclinical Characterization of Lead Candidates (excluding ADMET/toxicity profiles for human trials)

Before a drug candidate can be considered for human trials, it must undergo rigorous preclinical characterization in animal models. This stage aims to understand how the compound behaves in a living system, focusing on its pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).

Pharmacodynamic scaling is the process of using data from laboratory (in vitro) experiments to predict the effects of a drug in living organisms (in vivo). nih.govsygnaturediscovery.com A key goal is to establish an in vitro-in vivo correlation (IVIVC), which links the concentration of a drug at its target site to its pharmacological effect. researchgate.netmdpi.com

For a convolvine-derived lead candidate, this process would involve:

In Vitro Potency Measurement: Determining the compound's affinity (Ki) or functional potency (EC₅₀ or IC₅₀) at the M2/M4 muscarinic receptors using biochemical or cell-based assays. nih.gov

In Vivo Efficacy Studies: Administering the compound to animal models relevant to cognitive function (e.g., mouse models of memory impairment). The dose required to achieve a therapeutic effect (e.g., reversal of amnesia) is determined. researchgate.net

PK/PD Modeling: The data from in vitro and in vivo studies are integrated into mathematical models. These models help predict the drug concentration needed in the brain to engage the M2/M4 receptors sufficiently to produce the desired cognitive enhancement, thereby guiding dose selection for further studies. nih.gov

Successfully scaling pharmacodynamics provides confidence that the compound's mechanism of action observed in vitro is responsible for its therapeutic effects in vivo.

Exploratory pharmacokinetic (PK) studies in animals are essential to understand how a lead candidate is absorbed, distributed throughout the body, metabolized, and excreted (ADME). These studies are typically conducted in rodent species (e.g., rats) or non-rodent species. nih.gov While specific PK data for this compound is not extensively published, a standard preclinical study would characterize the following parameters. researchgate.netresearchgate.net